molecular formula C13H18ClNO3S B1421647 2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride CAS No. 1214094-90-2

2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride

Cat. No. B1421647
M. Wt: 303.81 g/mol
InChI Key: IQTBAEOPRITEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride, also known as MPTA or MTM, is a chemical compound used in scientific research. It is a thiomorpholine derivative that has been synthesized for its potential biological activity.

Scientific Research Applications

  • Synthesis and Characterization :

    • The compound has been synthesized and characterized in various studies. For example, Tan Bin (2011) reported the synthesis of a closely related compound, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, using a divergent synthetic method with advantages such as easy operation and high yield (Tan Bin, 2011).
    • Hu Ai-xi (2005) synthesized various 2-arylmorpholine hydrochlorides, demonstrating the versatility of this class of compounds (Hu Ai-xi, 2005).
  • Biological Activity and Potential Applications :

    • The compound and its derivatives have been explored for biological activity. For instance, Osarodion Peter Osarumwense (2022) synthesized derivatives that exhibited significant antibacterial activity, indicating potential pharmaceutical applications (Osarodion Peter Osarumwense, 2022).
  • Materials Science and Corrosion Inhibition :

    • In the field of materials science, F. Bentiss et al. (2009) studied the inhibition performance of a related compound, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, on mild steel corrosion, revealing its potential as a corrosion inhibitor (F. Bentiss et al., 2009).
  • Chemical Reactions and Mechanisms :

    • B. Liu et al. (2009) investigated the synthesis and reaction mechanism of a compound involving 4-methoxyphenyl, contributing to the understanding of chemical reactions and mechanisms in this domain (B. Liu et al., 2009).
  • Potential for Imaging Applications :

    • In the context of imaging, Min Wang et al. (2017) conducted a study on the synthesis of a compound for potential PET imaging in Parkinson's disease, highlighting the use of methoxyphenyl-related compounds in medical imaging (Min Wang et al., 2017).

properties

IUPAC Name

2-(4-methoxyphenyl)-2-thiomorpholin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S.ClH/c1-17-11-4-2-10(3-5-11)12(13(15)16)14-6-8-18-9-7-14;/h2-5,12H,6-9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTBAEOPRITEDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)O)N2CCSCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-thiomorpholinoacetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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